(+)-cis-Diltiazem-d3 HCl (acetoxy-d3)
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Overview
Description
(+)-cis-Diltiazem-d3 HCl (acetoxy-d3) is a deuterium-labeled derivative of Diltiazem hydrochlorideThis compound is primarily used in scientific research to study the pharmacokinetics and metabolic profiles of Diltiazem hydrochloride .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+)-cis-Diltiazem-d3 HCl (acetoxy-d3) involves the incorporation of deuterium atoms into the Diltiazem hydrochloride molecule. This process typically includes the following steps:
Deuteration: Introduction of deuterium atoms into the Diltiazem molecule.
Acetylation: Addition of an acetoxy group to the deuterated Diltiazem.
Hydrochloride Formation: Conversion of the acetoxy-deuterated Diltiazem into its hydrochloride salt form
Industrial Production Methods
Industrial production of (+)-cis-Diltiazem-d3 HCl (acetoxy-d3) follows similar synthetic routes but on a larger scale. The process involves:
Bulk Deuteration: Large-scale introduction of deuterium atoms.
Automated Acetylation: Use of automated systems to add acetoxy groups.
Purification and Crystallization: Ensuring high purity and crystallization of the final product
Chemical Reactions Analysis
Types of Reactions
(+)-cis-Diltiazem-d3 HCl (acetoxy-d3) undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Replacement of functional groups with other groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized Diltiazem derivatives, while reduction may yield reduced Diltiazem derivatives .
Scientific Research Applications
(+)-cis-Diltiazem-d3 HCl (acetoxy-d3) is widely used in scientific research, including:
Chemistry: Studying the chemical properties and reactions of deuterium-labeled compounds.
Biology: Investigating the biological effects of calcium channel blockers.
Medicine: Researching the pharmacokinetics and metabolic profiles of Diltiazem hydrochloride.
Industry: Developing new calcium channel blockers and related pharmaceuticals
Mechanism of Action
(+)-cis-Diltiazem-d3 HCl (acetoxy-d3) exerts its effects by inhibiting calcium ion influx through L-type calcium channels. This inhibition reduces the contractility of vascular smooth muscle and cardiac muscle, leading to vasodilation and decreased blood pressure. The molecular targets include L-type calcium channels, and the pathways involved are related to calcium ion regulation .
Comparison with Similar Compounds
Similar Compounds
Diltiazem hydrochloride: The non-deuterated form of the compound.
Diltiazem-d5 hydrochloride: Another deuterium-labeled derivative.
Verapamil: Another calcium channel blocker with similar effects
Uniqueness
(+)-cis-Diltiazem-d3 HCl (acetoxy-d3) is unique due to its deuterium labeling, which allows for detailed pharmacokinetic and metabolic studies. This labeling provides insights into the drug’s behavior in the body, which is not possible with non-deuterated compounds .
Properties
Molecular Formula |
C22H27ClN2O4S |
---|---|
Molecular Weight |
454.0 g/mol |
IUPAC Name |
[(2S,3S)-5-[2-(dimethylamino)ethyl]-2-(4-methoxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] 2,2,2-trideuterioacetate;hydrochloride |
InChI |
InChI=1S/C22H26N2O4S.ClH/c1-15(25)28-20-21(16-9-11-17(27-4)12-10-16)29-19-8-6-5-7-18(19)24(22(20)26)14-13-23(2)3;/h5-12,20-21H,13-14H2,1-4H3;1H/t20-,21+;/m1./s1/i1D3; |
InChI Key |
HDRXZJPWHTXQRI-SOOXQBGUSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)O[C@@H]1[C@@H](SC2=CC=CC=C2N(C1=O)CCN(C)C)C3=CC=C(C=C3)OC.Cl |
Canonical SMILES |
CC(=O)OC1C(SC2=CC=CC=C2N(C1=O)CCN(C)C)C3=CC=C(C=C3)OC.Cl |
Origin of Product |
United States |
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